molecular formula C8H7N3O2 B1267097 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol CAS No. 113118-47-1

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

Cat. No. B1267097
M. Wt: 177.16 g/mol
InChI Key: XYEUOVMKEQAHOS-UHFFFAOYSA-N
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Description

The compound “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol” belongs to the class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of similar compounds can be studied using techniques like Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve complexation conditions . For instance, Cu-porphyrin complexation conditions were tested using nat Cu and UV–Vis analysis confirmed metallation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For instance, covalent organic frameworks (COFs) have designable and controllable structures, high stability, and lower density .

Scientific Research Applications

    Field Effect Transistor (FET) Applications

    • Summary : Tetra (4-Aminophenyl) Porphyrin functionalized reduced graphene oxide (rGO) has been used to improve the electronic performances of rGO-based Field Effect Transistors (rGO-FET). This has been exploited to realize ultrasensitive biochemical and clinical assays .
    • Methods : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
    • Results : A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment .

    Luminescence Applications

    • Summary : A series of europium complexes based on three aminophenyl based polyfluorinated β-diketonates have been synthesized. These complexes have demonstrated a dramatic red-shift in the excitation maximum to the visible region with an impressive quantum yield .
    • Methods : The synthesis, characterization, and photophysical properties of these complexes were studied .
    • Results : The triphenylamine based polyfluorinated Eu 3+ – β -diketonate complexes dramatically red-shifted the excitation maximum to the visible region ( λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu 3+ –aminophenyl- β -diketonate complexes ( λex, max = 370 nm) .

    Optoelectronic Processes in Covalent Organic Frameworks

    • Summary : Covalent organic frameworks (COFs) are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. They have numerous different functionalities and potential applications. A β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection .
    • Methods : The sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .
    • Results : This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

    Nonlinear Optical Properties of Graphene Oxide Functionalized with Tetra-amino Porphyrin

    • Summary : The synthesis of a porphyrin–graphene oxide hybrid (GO–TAP) was carried out by covalently functionalizing graphene oxide (GO) with 5,10,15,20 mesotetra (4-aminophenyl) porphyrin (TAP) through an amide linkage .
    • Methods : The GO–TAP hybrid has been characterized by Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and UV–visible spectroscopy .
    • Results : The functionalization of GO with TAP significantly improved its solubility and dispersion stability in organic solvents. We observed improved nonlinear optical and optical limiting properties for the hybrid compared to both graphene oxide and porphyrin .

Safety And Hazards

The safety and hazards of similar compounds like 4-Aminophenol include acute oral toxicity, acute inhalation toxicity, and germ cell mutagenicity . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of similar compounds often involve the development of new synthetic strategies . For instance, the synthesis of high-quality covalent organic frameworks (COFs) at room temperature is a promising future direction .

properties

IUPAC Name

5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEUOVMKEQAHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299454
Record name 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

CAS RN

113118-47-1
Record name 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one, (0.65 g) in ethanol (100 ml) was hydrogenated at 276 kPa (40 p.s.i.) in the presence of palladium on carbon at room temperature for one hour. The reaction mixture was filtered, the filtrate was evaporated to dryness and the resultant yellow solid was recrystallised from ethanol to afford (5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one, 0.46 g, m.p. 172°-173° C.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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